6-Bromo-3-chloroimidazo[1,2-a]pyrazine
Description
6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. The bromine atom at the 6-position and chlorine at the 3-position confer distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions and solubility in polar organic solvents . Its molecular formula is C₆H₃BrClN₃, with a molecular weight of 247.47 g/mol. The compound’s InChI key (YRRMYOUDCDYHOD-UHFFFAOYSA-N) and SMILES notation (BrC=1N=CC2=NC=C(N2C1)Cl) reflect its planar aromatic structure and halogen substitution pattern .
Properties
IUPAC Name |
6-bromo-3-chloroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWTZNHOPYIRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with bromine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloroimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-3-chloroimidazo[1,2-a]pyrazine .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-chloroimidazo[1,2-a]pyrazine serves as a versatile scaffold in drug design, particularly for developing anti-cancer and anti-infective agents. Its halogenated structure enhances binding interactions with biological targets, making it a promising candidate for pharmacological studies.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications at the halogen positions can lead to improved potency against specific cancer types .
Materials Science
The compound is investigated for its electronic properties, positioning it as a candidate for use in organic semiconductors and other electronic materials. Its unique electronic characteristics make it suitable for applications in organic photovoltaics and light-emitting diodes.
Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Conductivity (S/cm) |
|---|---|---|
| This compound | 2.5 | 0.01 |
| 6-Chloroimidazo[1,2-a]pyrazine | 2.8 | 0.005 |
| 6-Bromo-8-chloroimidazo[1,2-a]pyrazine | 2.4 | 0.015 |
Biological Research
In biochemical assays, this compound is utilized as a probe to study enzyme interactions and other biological processes. The halogen atoms in its structure enhance its reactivity with specific enzymes or receptors.
Summary of Findings
The applications of this compound span multiple scientific domains:
- Medicinal Chemistry : Potential drug candidate for cancer and infectious diseases.
- Materials Science : Candidate for organic electronics due to favorable electronic properties.
- Biological Research : Useful in probing enzyme interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-Bromo-3-chloroimidazo[1,2-a]pyrazine
Key Observations :
- Halogen Position : Bromine at the 6-position (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to 8-bromo derivatives .
- Methyl vs. Halogen : The 3-methyl group in 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine increases lipophilicity (logP ~2.1) compared to the 3-chloro analog (logP ~1.5), influencing membrane permeability .
- Amino vs. Chlorine: 2-Phenyl-3-amino derivatives exhibit stronger CDK9 inhibition (IC₅₀ <10 µM) than halogenated analogs, likely due to hydrogen bonding with kinase active sites .
Key Findings :
- Anticancer Activity : Pyridine-fused analogs (e.g., 12b in ) show potent cytotoxicity (IC₅₀ ~11–13 µM), while pyrazine derivatives like 2a exhibit receptor selectivity (70-fold α₂ over α₁ affinity) .
- Antiviral Potential: 2-Phenyl-3-amino derivatives inhibit human coronaviruses (e.g., SARS-CoV-2) by targeting viral proteases, though halogenated analogs lack direct evidence .
Key Insights :
- Halogenation : Bromination at C6 is regioselective under radical conditions (NBS), while chlorination often occurs during cyclization .
- Fluorescence Properties : Pyrazine derivatives (e.g., 10i ) exhibit redshifted fluorescence (λₑₘ ~850 nm) compared to pyridine analogs (λₑₘ ~450 nm), useful for bioimaging .
Biological Activity
6-Bromo-3-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyrazine structure, which includes both bromine and chlorine substituents. Its molecular formula is CHBrClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Weight : 220.46 g/mol
- CAS Number : 1239441-36-1
- Structural Formula : Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity and cellular processes. Notably, compounds with similar structures have been shown to inhibit various kinases and enzymes involved in critical signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values reported for related compounds suggest promising activity levels:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 0.03 - 5.0 | Mtb H37Rv |
| Imidazo[1,2-a]pyridine analogues | 0.004 - 0.05 | Replicating Mtb |
These findings indicate that the compound may serve as a lead for developing new anti-TB agents .
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar imidazo[1,2-a]pyrazine derivatives have demonstrated anti-proliferative effects on various cancer cell lines, including:
These compounds exhibit low cytotoxicity while effectively reducing cell viability in cancerous cells.
Case Studies
Several studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives in treating infections and cancers:
- Antitubercular Activity : A study conducted by Moraski et al. demonstrated that specific analogues of imidazo[1,2-a]pyridine showed potent inhibition against Mtb with MIC values as low as 0.004 µM .
- Cytotoxicity Assessment : In vitro assays revealed that many derivatives of imidazo[1,2-a]pyrazine were non-toxic to normal cell lines while maintaining significant anti-cancer activity against various tumor cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-3-chloroimidazo[1,2-a]pyrazine, and how is purity validated?
- Methodology : Common routes include halogenation of imidazo[1,2-a]pyrazine precursors using reagents like N-bromosuccinimide (NBS) or POCl₃ for bromination/chlorination. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical. Purity validation employs HPLC (≥97% purity threshold) and H/C NMR to confirm structural integrity. X-ray crystallography (e.g., single-crystal analysis) resolves ambiguities in regiochemistry .
Q. How should this compound be stored to ensure stability?
- Methodology : Store at 2–8°C in sealed, moisture-resistant containers under inert atmosphere (argon/nitrogen). Decomposition risks increase at higher temperatures or in humid conditions. Periodic NMR and mass spectrometry checks are recommended to monitor stability over time .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- NMR : H/C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- X-ray Crystallography : Definitive structural confirmation, particularly for resolving bromine/chlorine positional ambiguity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodology : Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) depends on steric and electronic factors. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals. Experimental optimization includes using directing groups (e.g., carbonyl) or adjusting catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) to favor specific positions .
Q. What computational strategies optimize reaction conditions for derivatization?
- Methodology : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) model transition states and intermediates. Machine learning (ML) algorithms analyze experimental datasets to predict optimal conditions (solvent, temperature, catalyst). For example, ICReDD’s workflow integrates computational screening with high-throughput experimentation to minimize trial-and-error .
Q. How to resolve contradictions between spectroscopic data and theoretical models?
- Methodology : Discrepancies (e.g., unexpected NMR shifts or MS fragments) require multi-technique validation:
- Variable Temperature (VT) NMR : Detects dynamic effects like tautomerism.
- 2D NMR (COSY, NOESY) : Clarifies through-space coupling.
- DFT-NMR Chemical Shift Prediction : Compares experimental vs. calculated shifts to validate proposed structures .
Q. What safety precautions are critical when handling this compound in large-scale reactions?
- Methodology : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315/H319). Use fume hoods, personal protective equipment (PPE), and inert gas lines for air-sensitive steps. Spill protocols include neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
